Pdcd4-IN-1

Description

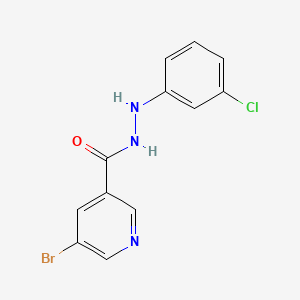

Structure

3D Structure

Properties

Molecular Formula |

C12H9BrClN3O |

|---|---|

Molecular Weight |

326.57 g/mol |

IUPAC Name |

5-bromo-N'-(3-chlorophenyl)pyridine-3-carbohydrazide |

InChI |

InChI=1S/C12H9BrClN3O/c13-9-4-8(6-15-7-9)12(18)17-16-11-3-1-2-10(14)5-11/h1-7,16H,(H,17,18) |

InChI Key |

VYRKESGWNTVDIT-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)NNC(=O)C2=CC(=CN=C2)Br |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Function of Programmed Cell Death 4 (Pdcd4)

To the Esteemed Researcher: This technical guide addresses the function of the protein Programmed Cell Death 4 (Pdcd4). It is important to note that a specific compound denoted as "Pdcd4-IN-1" is not documented in the public scientific literature. Therefore, this document focuses on the function and mechanism of action of the Pdcd4 protein itself, which would be the presumed target of a hypothetical inhibitor such as "this compound". Understanding the function of Pdcd4 is critical for researchers, scientists, and drug development professionals interested in targeting this pathway.

Core Function of Pdcd4: A Tumor Suppressor and Translational Inhibitor

Programmed cell death 4 (Pdcd4) is a well-established tumor suppressor that is frequently downregulated in a multitude of cancers, including those of the breast, colon, liver, lung, and pancreas.[1] Its primary biochemical function is the inhibition of protein translation.[1] By suppressing the synthesis of specific proteins, Pdcd4 plays a crucial role in inhibiting tumor promotion, progression, proliferation, invasion, and metastasis.[1][2]

Mechanism of Action: Inhibition of eIF4A-Mediated Translation

The principal mechanism by which Pdcd4 inhibits protein translation is through its interaction with the eukaryotic translation initiation factor 4A (eIF4A).[1] eIF4A is an ATP-dependent RNA helicase that is essential for unwinding the secondary structures in the 5' untranslated regions (5'UTRs) of messenger RNAs (mRNAs). This unwinding process is a critical step for the assembly of the translation initiation complex and the subsequent scanning for the start codon.

Pdcd4 binds to eIF4A via its two MA-3 domains, which inhibits the helicase activity of eIF4A. This action preferentially suppresses the translation of mRNAs with complex 5'UTRs, which often encode for proteins involved in cell growth, proliferation, and survival, such as proto-oncogenes.

In addition to its eIF4A-dependent function, Pdcd4 can also directly bind to certain mRNAs, such as those for Bcl-xL and XIAP, to inhibit their translation.

Role in Key Signaling Pathways

Pdcd4's function as a tumor suppressor is exerted through its influence on several critical signaling pathways. By inhibiting the translation of key components of these pathways, Pdcd4 can effectively halt processes that drive tumorigenesis.

Pdcd4 has been shown to inhibit the mTORC2-Akt signaling pathway. It achieves this by suppressing the translation of Sin1, an essential component of the mTORC2 complex. The inhibition of mTORC2 activity leads to reduced phosphorylation and activation of Akt at Ser473. This, in turn, results in decreased expression of downstream targets like cyclin D1 and Snail, leading to reduced cell proliferation and invasion.

References

The Discovery and Synthesis of Pdcd4-IN-1: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Programmed cell death 4 (Pdcd4) is a tumor suppressor protein that plays a crucial role in the regulation of cell proliferation, apoptosis, and translation. Its dysregulation has been implicated in various cancers. This technical guide provides a comprehensive overview of a novel small molecule inhibitor of Pdcd4, designated as Pdcd4-IN-1. We will delve into the discovery, synthesis, and mechanism of action of this compound, presenting key quantitative data, detailed experimental protocols, and visual representations of its associated signaling pathways.

Introduction to Pdcd4

Programmed cell death 4 (Pdcd4) functions as a tumor suppressor by inhibiting the translation initiation factor eIF4A, an RNA helicase that unwinds complex 5' untranslated regions of mRNAs, thereby facilitating the translation of oncoproteins. Pdcd4 exerts its inhibitory effect by binding to eIF4A, thus preventing its interaction with eIF4G and the subsequent assembly of the eIF4F translation initiation complex. The expression and activity of Pdcd4 are tightly regulated by several signaling pathways, including the PI3K/Akt/mTOR and MAPK pathways. Downregulation of Pdcd4 is frequently observed in various human cancers and is associated with tumor progression and resistance to therapy.

Discovery of this compound

This compound (also known as compound 20031600) was identified as a potent inhibitor of the Pdcd4 protein. Its discovery is detailed in the Chinese patent application CN115385914, which describes the application of small molecule ligands targeting Pdcd4 for the preparation of antidepressant drugs. This suggests a novel therapeutic application for Pdcd4 inhibitors beyond oncology.

The primary screening and characterization of this compound revealed its ability to bind to Pdcd4 with a dissociation constant (Kd) of 350 nM. A key biological effect observed was the promotion of Brain-Derived Neurotrophic Factor (BDNF) expression in hippocampal neuron cells (HT-22), highlighting its potential in the field of neuroscience.

Physicochemical Properties and Quantitative Data

A summary of the key quantitative data for this compound is presented in the table below.

| Property | Value |

| Compound Name | This compound |

| Alternate Name | Compound 20031600 |

| CAS Number | 494763-64-3 |

| Molecular Formula | C₁₂H₉BrClN₃O |

| Binding Affinity (Kd) | 350 nM |

| Biological Activity | Promotes BDNF expression in HT-22 cells |

Synthesis of this compound

Detailed synthetic protocols are often proprietary and may not be fully disclosed in publicly available documents. The following is a generalized representation based on common organic synthesis principles for similar molecular scaffolds, as the specific details from the patent are not available.

The synthesis of this compound, with the chemical formula C₁₂H₉BrClN₃O, likely involves a multi-step reaction sequence. A plausible synthetic route could start from commercially available substituted aromatic precursors. For instance, a substituted aniline could be diazotized and coupled with a suitable active methylene compound to form a hydrazone. Subsequent cyclization, potentially through a Fischer indole synthesis or a similar reaction, would yield a core heterocyclic structure. The final steps would involve the introduction of the bromo and chloro substituents at the desired positions on the aromatic rings, possibly through electrophilic aromatic substitution reactions. Purification of the final product would likely be achieved through column chromatography and recrystallization to ensure high purity.

Mechanism of Action and Signaling Pathways

This compound functions as a direct inhibitor of the Pdcd4 protein. By binding to Pdcd4, it likely disrupts the interaction between Pdcd4 and its binding partner, the translation initiation factor eIF4A. This inhibition of the Pdcd4-eIF4A interaction would lead to the disinhibition of eIF4A's helicase activity, thereby promoting the translation of mRNAs with complex 5' secondary structures.

One of the significant downstream effects of Pdcd4 inhibition by this compound is the upregulation of Brain-Derived Neurotrophic Factor (BDNF). The precise signaling cascade linking Pdcd4 inhibition to increased BDNF expression warrants further investigation. However, it is plausible that the enhanced translation of specific transcription factors or signaling molecules, normally suppressed by Pdcd4, contributes to the activation of BDNF gene expression.

Below are diagrams illustrating the canonical Pdcd4 signaling pathway and the proposed mechanism of action for this compound.

Key Experimental Protocols

The following are generalized protocols based on standard biochemical and cell biology techniques, as the specific experimental details from the primary source are not fully available.

This compound Binding Assay (Dissociation Constant, Kd)

A common method to determine the binding affinity of a small molecule to a protein is Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC).

Surface Plasmon Resonance (SPR) Protocol:

-

Protein Immobilization: Recombinant human Pdcd4 protein is immobilized on a sensor chip (e.g., CM5 chip) via amine coupling.

-

Analyte Preparation: this compound is serially diluted in a suitable running buffer (e.g., HBS-EP+) to create a concentration series.

-

Binding Measurement: The different concentrations of this compound are injected over the immobilized Pdcd4 surface. The association and dissociation rates are monitored in real-time by detecting changes in the refractive index at the sensor surface.

-

Data Analysis: The sensorgrams are fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to calculate the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).

BDNF Expression Assay in HT-22 Cells

Western Blotting Protocol:

-

Cell Culture and Treatment: HT-22 hippocampal neuron cells are cultured in appropriate media. Cells are then treated with various concentrations of this compound or a vehicle control for a specified time period (e.g., 24 hours).

-

Cell Lysis: After treatment, cells are washed with PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration in the cell lysates is determined using a BCA protein assay.

-

SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.

-

Immunoblotting: The membrane is blocked and then incubated with a primary antibody specific for BDNF. After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection reagent and imaged.

-

Analysis: The band intensities for BDNF are quantified and normalized to a loading control (e.g., β-actin or GAPDH).

Conclusion and Future Directions

This compound represents a promising new chemical entity for the modulation of Pdcd4 activity. Its ability to inhibit Pdcd4 and subsequently promote BDNF expression opens up new avenues for therapeutic intervention, not only in oncology but also in the treatment of neurological disorders such as depression. Further research is warranted to fully elucidate the detailed mechanism of action, pharmacokinetic and pharmacodynamic properties, and in vivo efficacy of this compound. The development of more potent and selective analogs based on the structure of this compound could lead to the discovery of novel therapeutics targeting the Pdcd4 signaling pathway.

Unveiling the Target of Pdcd4-IN-1: A Technical Guide to the Pdcd4 Protein

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide serves as a comprehensive resource for understanding the multifaceted tumor suppressor protein, Programmed Cell Death 4 (Pdcd4), the target of the conceptual inhibitor Pdcd4-IN-1. While "this compound" is used here as a representative term for a selective inhibitor of the Pdcd4-eIF4A interaction, this document will delve into the core biology of Pdcd4, its mechanism of action, and the experimental methodologies used to investigate its function and inhibition.

Executive Summary

Programmed Cell Death 4 (Pdcd4) is a well-established tumor suppressor that is frequently downregulated in various human cancers.[1][2] Its primary mechanism of action is the inhibition of protein translation, a critical process for cell growth and proliferation.[2][3][4] Pdcd4 exerts this inhibitory effect by directly binding to the eukaryotic translation initiation factor 4A (eIF4A), a key component of the eIF4F complex. The interaction between Pdcd4 and eIF4A prevents the unwinding of complex 5' untranslated regions (UTRs) of messenger RNAs (mRNAs), thereby suppressing the translation of oncoproteins. The development of small molecule inhibitors, represented here as "this compound," that can modulate the Pdcd4-eIF4A interaction is a promising strategy for cancer therapy. This guide provides a detailed overview of the Pdcd4 protein, its role in cellular signaling, and the experimental frameworks for studying its inhibition.

The Pdcd4 Protein: Structure and Function

The human PDCD4 gene encodes a 469-amino acid protein that acts as a crucial regulator of gene expression at the translational level. The structure of Pdcd4 is characterized by two C-terminal MA3 domains, which are responsible for its interaction with eIF4A. By binding to eIF4A, Pdcd4 locks it in an inactive conformation, preventing it from carrying out its helicase activity, which is essential for the translation of mRNAs with structured 5' UTRs. This selective inhibition of translation is central to Pdcd4's tumor suppressor function.

Pdcd4 in Cellular Signaling

Pdcd4 is a nodal point in several critical signaling pathways that are often dysregulated in cancer. Its expression and activity are tightly controlled by upstream signals, and in turn, Pdcd4 modulates downstream effector pathways.

PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway, a central regulator of cell growth and survival, negatively regulates Pdcd4. The kinase Akt (Protein Kinase B) can phosphorylate Pdcd4, leading to its ubiquitination and subsequent proteasomal degradation. This degradation of Pdcd4 relieves the inhibition on eIF4A, promoting the translation of proteins that drive cell proliferation and survival.

Quantitative Data for Inhibitors of the Pdcd4-eIF4A Axis

While specific small molecule inhibitors designated "this compound" that directly target Pdcd4 are not yet widely reported in the literature, the functional consequence of such an inhibitor would be the disruption of the Pdcd4-eIF4A interaction. This would lead to an increase in eIF4A activity. Conversely, direct inhibitors of eIF4A have been extensively studied and serve as a valuable proxy for understanding the therapeutic potential of modulating this axis. The following table summarizes quantitative data for well-characterized eIF4A inhibitors.

| Compound | Target | Assay Type | IC50 | Reference |

| Hippuristanol | eIF4A | In vitro translation | ~0.3 µM | |

| Rocaglate (CR-1-31-B) | eIF4A | In vitro translation | 5 nM | |

| Pateamine A | eIF4A | Cell viability (JJN-3) | ~2 nM | |

| Silvestrol | eIF4A | In vitro translation | Low nM range |

Experimental Protocols

Investigating the Pdcd4-eIF4A interaction and the efficacy of its inhibitors requires a suite of robust biochemical and cellular assays. The following sections provide detailed methodologies for key experiments.

Co-Immunoprecipitation (Co-IP) to Verify Pdcd4-eIF4A Interaction

This protocol details the co-immunoprecipitation of endogenous Pdcd4 and eIF4A from cell lysates to confirm their intracellular interaction.

Materials:

-

Cell lysis buffer (e.g., RIPA buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS)

-

Protease and phosphatase inhibitor cocktails

-

Anti-Pdcd4 antibody (for immunoprecipitation)

-

Anti-eIF4A antibody (for Western blotting)

-

Normal IgG (isotype control)

-

Protein A/G magnetic beads

-

Wash buffer (e.g., PBS with 0.1% Tween-20)

-

Elution buffer (e.g., 0.1 M glycine, pH 2.5)

-

Neutralization buffer (1 M Tris-HCl, pH 8.5)

-

SDS-PAGE gels and Western blotting reagents

Procedure:

-

Culture cells to 80-90% confluency.

-

Lyse cells in ice-cold lysis buffer supplemented with protease and phosphatase inhibitors.

-

Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

-

Pre-clear the lysate by incubating with protein A/G magnetic beads for 1 hour at 4°C.

-

Incubate the pre-cleared lysate with anti-Pdcd4 antibody or normal IgG overnight at 4°C with gentle rotation.

-

Add protein A/G magnetic beads and incubate for 2-4 hours at 4°C.

-

Wash the beads three times with wash buffer.

-

Elute the protein complexes with elution buffer and neutralize immediately.

-

Analyze the eluates by SDS-PAGE and Western blotting using an anti-eIF4A antibody.

Fluorescence Polarization (FP) Assay for Screening Inhibitors

This FP assay is designed to identify small molecules that disrupt the Pdcd4-eIF4A interaction in a high-throughput format.

Principle: A fluorescently labeled peptide derived from the eIF4A-binding domain of Pdcd4 will have a low FP value. Upon binding to purified eIF4A protein, the molecular weight of the complex increases, slowing its rotation and resulting in a high FP value. A small molecule inhibitor that disrupts this interaction will cause a decrease in the FP signal.

Materials:

-

Purified recombinant human eIF4A protein

-

Fluorescently labeled peptide corresponding to the eIF4A-binding motif of Pdcd4 (e.g., FITC-labeled)

-

Assay buffer (e.g., 20 mM HEPES pH 7.5, 150 mM KCl, 1 mM DTT, 0.01% Triton X-100)

-

384-well black, low-volume microplates

-

Plate reader capable of measuring fluorescence polarization

Procedure:

-

Determine the optimal concentration of the fluorescently labeled Pdcd4 peptide and eIF4A protein by titration to achieve a stable, high FP signal.

-

In a 384-well plate, add the assay buffer.

-

Add the test compounds (e.g., "this compound") at various concentrations.

-

Add the purified eIF4A protein and incubate for 15 minutes at room temperature.

-

Add the fluorescently labeled Pdcd4 peptide.

-

Incubate for 30-60 minutes at room temperature, protected from light.

-

Measure the fluorescence polarization using the plate reader.

-

Calculate the percent inhibition for each compound concentration and determine the IC50 value.

eIF4A Helicase Assay

This assay measures the RNA unwinding activity of eIF4A and can be used to assess the inhibitory effect of Pdcd4 and potential small molecule modulators.

Materials:

-

Purified recombinant human eIF4A protein

-

Purified recombinant human Pdcd4 protein

-

Radiolabeled or fluorescently labeled RNA duplex substrate

-

Helicase assay buffer (e.g., 25 mM MOPS-KOH pH 7.0, 5 mM MgCl2, 2 mM DTT, 100 µg/ml BSA)

-

ATP solution

-

Stop buffer (e.g., 50 mM EDTA, 0.5% SDS, 0.1% bromophenol blue, 25% glycerol)

-

Native polyacrylamide gel

Procedure:

-

Prepare the RNA duplex substrate.

-

In a reaction tube, combine the helicase assay buffer, eIF4A, and varying concentrations of Pdcd4 or the test inhibitor.

-

Initiate the reaction by adding ATP and the RNA duplex substrate.

-

Incubate at 37°C for a defined period (e.g., 30 minutes).

-

Stop the reaction by adding the stop buffer.

-

Resolve the unwound single-stranded RNA from the duplex substrate on a native polyacrylamide gel.

-

Visualize and quantify the amount of unwound RNA using autoradiography or fluorescence imaging.

Mechanism of Action of this compound

A hypothetical "this compound" would function by binding to Pdcd4 and inducing a conformational change that prevents its interaction with eIF4A. This would abrogate the inhibitory effect of Pdcd4 on eIF4A's helicase activity, leading to the translation of mRNAs with structured 5' UTRs. This mechanism is the conceptual opposite of how Pdcd4 itself functions.

Conclusion

Pdcd4 is a critical tumor suppressor that functions primarily by inhibiting the translation initiation factor eIF4A. Its role in key signaling pathways highlights its importance in cancer biology. While the specific inhibitor "this compound" remains a conceptual tool for the purpose of this guide, the targeting of the Pdcd4-eIF4A interaction presents a viable and exciting avenue for the development of novel cancer therapeutics. The experimental protocols and data presented herein provide a solid foundation for researchers and drug developers to further explore this promising target.

References

- 1. Protein–Protein Interactions: Surface Plasmon Resonance | Springer Nature Experiments [experiments.springernature.com]

- 2. mdpi.com [mdpi.com]

- 3. Fluorescence polarization assay to quantify protein-protein interactions in an HTS format - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Programmed cell death 4 mechanism of action: The model to be updated? - PMC [pmc.ncbi.nlm.nih.gov]

Pdcd4-IN-1's Effect on eIF4A Activity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Programmed cell death 4 (Pdcd4) is a tumor suppressor protein that plays a critical role in the regulation of protein synthesis by inhibiting the activity of the eukaryotic translation initiation factor 4A (eIF4A). The disruption of the Pdcd4-eIF4A interaction is a compelling therapeutic strategy for cancers characterized by dysregulated translation. Pdcd4-IN-1 is described as a small molecule inhibitor of Pdcd4 with a dissociation constant (Kd) of 350 nM. While specific data on the direct effects of this compound on eIF4A activity are not extensively documented in peer-reviewed literature, this guide provides an in-depth overview of the foundational science of the Pdcd4-eIF4A interaction, the established mechanisms of eIF4A inhibition by Pdcd4, and the experimental protocols necessary to characterize the activity of a compound like this compound. This document serves as a technical resource for researchers investigating the therapeutic potential of targeting the Pdcd4-eIF4A axis.

The Pdcd4-eIF4A Interaction: A Key Regulator of Translation

eIF4A is an ATP-dependent RNA helicase that unwinds the 5' untranslated regions (UTRs) of mRNAs, a crucial step for the initiation of cap-dependent translation.[1][2] The helicase activity of eIF4A is a rate-limiting step for the translation of mRNAs with complex secondary structures, which often encode for oncoproteins.[3] Pdcd4 acts as a natural inhibitor of eIF4A, thereby suppressing the translation of such oncogenes and contributing to its tumor-suppressive function.[2][4]

Mechanism of Inhibition

Pdcd4 inhibits eIF4A activity through a multi-faceted mechanism:

-

Direct Binding and Sequestration: Pdcd4 directly binds to eIF4A. This interaction is mediated by the two C-terminal MA3 domains of Pdcd4, which bind to the N-terminal domain of eIF4A. This binding event sequesters eIF4A, preventing its incorporation into the eIF4F translation initiation complex.

-

Displacement of eIF4G: The binding of Pdcd4 to eIF4A competitively inhibits the interaction between eIF4A and eIF4G, a scaffolding protein essential for the assembly of the eIF4F complex. By displacing eIF4G, Pdcd4 effectively dismantles the translation initiation machinery.

-

Inhibition of Helicase Activity: By binding to eIF4A, Pdcd4 locks the helicase in an inactive conformation, thereby directly inhibiting its RNA unwinding activity. This prevents the scanning of the 40S ribosomal subunit along the mRNA to locate the start codon.

-

Competition with RNA: The MA3 domains of Pdcd4 compete with RNA for binding to eIF4A, further contributing to the inhibition of its helicase function.

Quantitative Aspects of the Pdcd4-eIF4A Interaction

The interaction between Pdcd4 and eIF4A has been characterized quantitatively in several studies. The stoichiometry of the complex has been reported as both 1:2 (Pdcd4:eIF4A) and 1:1, which may be dependent on the specific experimental conditions and constructs used.

| Parameter | Value | Method | Reference |

| Binding Stoichiometry | 1:2 | Immunoprecipitation | |

| 1:1 | Not specified in provided abstracts | ||

| Dissociation Constant (Kd) of this compound | 350 nM | Not specified in provided abstracts |

Signaling Pathways Regulating Pdcd4 and eIF4A

The expression and activity of both Pdcd4 and eIF4A are tightly regulated by a complex network of signaling pathways. Understanding these pathways is crucial for the development of targeted therapies.

Upstream Regulation of Pdcd4

The expression and stability of Pdcd4 are controlled by various upstream signals, making it a key node for integrating cellular cues that modulate protein synthesis.

The Pdcd4-eIF4A Axis in Translation Initiation

The interaction between Pdcd4 and eIF4A is a central event in the regulation of cap-dependent translation initiation. A small molecule like this compound would theoretically act at this juncture.

Experimental Protocols for Characterizing this compound

To elucidate the precise mechanism of action of this compound and its effect on eIF4A activity, a series of biochemical and cellular assays are required.

Workflow for Characterizing a Pdcd4-eIF4A Inhibitor

The following workflow outlines the key experiments for characterizing a putative inhibitor of the Pdcd4-eIF4A interaction.

eIF4A Helicase Assay

This assay directly measures the RNA unwinding activity of eIF4A.

-

Principle: A radiolabeled or fluorescently labeled RNA duplex is used as a substrate. The helicase activity of eIF4A separates the duplex into single strands, which can be resolved and quantified by gel electrophoresis.

-

Methodology:

-

Substrate Preparation: A short RNA duplex with a 3' overhang is typically used. One strand is labeled with 32P or a fluorescent dye.

-

Reaction Mixture: Recombinant eIF4A is incubated with the RNA duplex in a buffer containing ATP and Mg2+. The test compound (e.g., this compound) is added at various concentrations. Recombinant Pdcd4 protein can be used as a positive control for inhibition.

-

Reaction Incubation: The reaction is incubated at 37°C for a defined period.

-

Quenching: The reaction is stopped by the addition of a loading buffer containing a denaturing agent (e.g., formamide) and a tracking dye.

-

Gel Electrophoresis: The samples are resolved on a native polyacrylamide gel.

-

Quantification: The gel is imaged, and the amount of single-stranded (unwound) RNA is quantified to determine the percentage of helicase activity. The IC50 value for the inhibitor can then be calculated.

-

eIF4A ATPase Assay

This assay measures the ATP hydrolysis activity of eIF4A, which is coupled to its helicase function.

-

Principle: The hydrolysis of ATP to ADP and inorganic phosphate (Pi) is measured. This can be done using a colorimetric assay that detects the released Pi.

-

Methodology:

-

Reaction Mixture: Recombinant eIF4A is incubated in a reaction buffer containing ATP, Mg2+, and a single-stranded RNA or poly(U) to stimulate ATPase activity. The test compound is added at various concentrations.

-

Reaction Incubation: The reaction is incubated at 37°C.

-

Phosphate Detection: At various time points, aliquots are taken, and the reaction is stopped. A malachite green-based reagent is added, which forms a colored complex with free phosphate.

-

Measurement: The absorbance is measured at a specific wavelength (e.g., 620 nm), and the amount of Pi released is determined from a standard curve.

-

Data Analysis: The rate of ATP hydrolysis is calculated, and the IC50 value for the inhibitor is determined.

-

Co-Immunoprecipitation (Co-IP)

This assay is used to determine if a test compound disrupts the interaction between Pdcd4 and eIF4A in a cellular context.

-

Principle: An antibody against a target protein (e.g., Pdcd4) is used to pull down the protein and its binding partners from a cell lysate. The presence of the binding partner (e.g., eIF4A) in the immunoprecipitated complex is then detected by Western blotting.

-

Methodology:

-

Cell Treatment: Cells are treated with the test compound or a vehicle control.

-

Cell Lysis: Cells are lysed in a non-denaturing buffer to preserve protein-protein interactions.

-

Immunoprecipitation: The cell lysate is incubated with an antibody specific to the bait protein (e.g., anti-Pdcd4) and protein A/G beads.

-

Washing: The beads are washed to remove non-specific binding proteins.

-

Elution: The protein complexes are eluted from the beads.

-

Western Blotting: The eluted proteins are separated by SDS-PAGE and transferred to a membrane. The membrane is then probed with an antibody against the prey protein (e.g., anti-eIF4A) to detect its presence. A decrease in the amount of co-immunoprecipitated eIF4A in the presence of the compound would indicate a disruption of the interaction.

-

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to confirm target engagement of a compound in intact cells.

-

Principle: The binding of a ligand to its target protein can alter the protein's thermal stability. By heating cell lysates or intact cells to various temperatures, the aggregation and precipitation of the target protein can be monitored. A ligand-bound protein will typically be more stable and remain in the soluble fraction at higher temperatures.

-

Methodology:

-

Cell Treatment: Cells are treated with the test compound or a vehicle control.

-

Heating: The cells or cell lysates are heated to a range of temperatures.

-

Lysis and Centrifugation: The cells are lysed, and the insoluble, aggregated proteins are separated from the soluble fraction by centrifugation.

-

Protein Quantification: The amount of the target protein (e.g., Pdcd4 or eIF4A) remaining in the soluble fraction is quantified by Western blotting or other sensitive protein detection methods.

-

Data Analysis: A melting curve is generated by plotting the amount of soluble protein as a function of temperature. A shift in the melting curve in the presence of the compound indicates direct target engagement.

-

Conclusion

The inhibition of eIF4A activity through the modulation of its interaction with Pdcd4 represents a promising avenue for cancer therapy. While the specific compound this compound requires further characterization, the principles and methodologies outlined in this guide provide a robust framework for investigating its mechanism of action and for the broader discovery and development of small molecules targeting this critical axis in protein translation. A thorough understanding of the underlying biology of the Pdcd4-eIF4A interaction, coupled with rigorous experimental validation, will be essential for advancing novel therapeutics that exploit this key vulnerability in cancer cells.

References

- 1. PDCD4 inhibits lung tumorigenesis by the suppressing p62-Nrf2 signaling pathway and upregulating Keap1 expression - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Impact of Pdcd4, a Translation Inhibitor, on Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. preprints.org [preprints.org]

- 4. benchchem.com [benchchem.com]

Probing the Guardian of Translation: An In-Depth Technical Guide to the In Vitro Study of Pdcd4

For Researchers, Scientists, and Drug Development Professionals

Introduction

Programmed cell death protein 4 (Pdcd4) has emerged as a critical tumor suppressor, frequently downregulated in a variety of cancers. Its primary role as an inhibitor of protein translation places it at the nexus of cell growth, proliferation, and apoptosis. This technical guide provides a comprehensive overview of the preliminary in vitro studies of Pdcd4, focusing on its mechanism of action, its role in apoptosis and cell viability, and the experimental methodologies employed to elucidate its function. While a specific small molecule inhibitor designated "Pdcd4-IN-1" is not prominently described in the current body of scientific literature, this guide will focus on the in vitro studies of the Pdcd4 protein itself, which forms the foundational knowledge for the development of any such inhibitor.

Core Function and Mechanism of Action

Pdcd4 exerts its tumor-suppressive functions primarily by inhibiting the initiation phase of protein translation.[1][2] It achieves this by binding to the eukaryotic translation initiation factor 4A (eIF4A), an RNA helicase that unwinds the 5' untranslated region (5'UTR) of mRNAs, a crucial step for ribosome scanning and translation initiation.[3] By interacting with eIF4A, Pdcd4 prevents the formation of the eIF4F complex, thereby stalling the translation of mRNAs, particularly those with complex secondary structures in their 5'UTRs, which often encode proteins involved in cell growth and proliferation.[1][2]

Recent studies have further refined this model, suggesting that Pdcd4 may initially bind to its target mRNAs in the nucleus. This complex is then transported to the cytoplasm, where it remains translationally incompetent despite the abundance of eIF4A. Furthermore, Pdcd4 can also directly bind to certain mRNAs, such as those for c-Myb, Bcl-xL, and XIAP, to inhibit their translation in an eIF4A-independent manner.

Signaling Pathways Involving Pdcd4

Pdcd4 is a key node in several critical signaling pathways that regulate cell fate. Its activity is modulated by upstream signals, and its presence or absence has profound downstream effects.

Caption: Key signaling pathways regulated by Pdcd4.

In Vitro Assessment of Pdcd4 Function

A variety of in vitro assays are employed to investigate the biological roles of Pdcd4. These studies typically involve the modulation of Pdcd4 expression in cell lines to observe the resulting phenotypic changes.

Quantitative Data from In Vitro Studies

The following table summarizes the general findings from in vitro studies where Pdcd4 expression was experimentally altered. It is important to note that specific quantitative values (e.g., percentage of apoptosis) are highly dependent on the cell line, experimental conditions, and the method used for Pdcd4 modulation.

| Assay Type | Experimental Condition | General Observation | Key Findings | Citations |

| Cell Viability | Overexpression of Pdcd4 | Decreased cell viability | Pdcd4 enhances the sensitivity of cancer cells to chemotherapeutic agents like cisplatin. | |

| Knockdown/Knockout of Pdcd4 | Increased cell viability | Downregulation of Pdcd4 promotes resistance to chemotherapy. | ||

| Apoptosis | Overexpression of Pdcd4 | Increased apoptosis | Pdcd4 can promote apoptosis, particularly in the presence of apoptotic stimuli. | |

| Knockdown/Knockout of Pdcd4 | Decreased apoptosis | Loss of Pdcd4 can suppress apoptosis. | ||

| Protein Expression | Overexpression of Pdcd4 | Decreased expression of pro-survival and proliferation proteins (e.g., c-Myc, Cyclin D1, Snail) | Pdcd4 inhibits the translation of key oncogenes. | |

| Knockdown/Knockout of Pdcd4 | Increased expression of pro-survival and proliferation proteins | Loss of Pdcd4 leads to the upregulation of proteins that drive tumorigenesis. |

Experimental Workflow for In Vitro Pdcd4 Studies

The in vitro investigation of Pdcd4 function typically follows a structured workflow, from the manipulation of Pdcd4 expression to the assessment of cellular and molecular endpoints.

Caption: A typical experimental workflow for in vitro studies of Pdcd4.

Detailed Experimental Protocols

The following sections provide generalized protocols for key experiments used to study Pdcd4 in vitro. Researchers should optimize these protocols for their specific cell lines and experimental conditions.

Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.

Materials:

-

Cells cultured in a 96-well plate

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO (Dimethyl sulfoxide)

-

Microplate reader

Protocol:

-

Seed cells in a 96-well plate and culture overnight.

-

Treat cells with the desired compound or perform genetic modulation of Pdcd4.

-

After the incubation period, add 10 µL of MTT solution to each well.

-

Incubate the plate for 4 hours at 37°C.

-

Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

Apoptosis Assay (Annexin V/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

Cells cultured in a 6-well plate

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Flow cytometer

Protocol:

-

Culture and treat cells as required.

-

Harvest cells by trypsinization and wash with cold PBS.

-

Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within 1 hour.

Western Blot Analysis

Western blotting is used to detect specific proteins in a sample of tissue homogenate or extract.

Materials:

-

Cell lysates

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody against Pdcd4 and other proteins of interest

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Protocol:

-

Prepare cell lysates and determine protein concentration.

-

Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane with TBST.

-

Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

Conclusion

The in vitro study of Pdcd4 has firmly established its role as a tumor suppressor that acts primarily by inhibiting protein translation. The experimental methodologies outlined in this guide provide a robust framework for further investigation into its complex biology. While the development of a specific small molecule inhibitor, "this compound," is a logical next step, a thorough understanding of the fundamental in vitro functions of the Pdcd4 protein is paramount. Future research will likely focus on identifying more of its translational targets and further dissecting its role in various cellular processes, which will be instrumental in the development of novel therapeutic strategies that aim to restore Pdcd4 function in cancer.

References

The Enigmatic Role of Programmed Cell Death 4 (Pdcd4) in Apoptosis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Programmed Cell Death 4 (Pdcd4) is a multifaceted tumor suppressor protein that has garnered significant attention for its intricate involvement in the regulation of apoptosis. While its precise role can be context-dependent, acting as both a pro-apoptotic and an anti-apoptotic factor, its primary mechanism revolves around the control of protein translation. This technical guide provides an in-depth exploration of the molecular mechanisms by which Pdcd4 influences apoptotic signaling pathways. It summarizes key quantitative data from studies investigating the impact of Pdcd4 modulation on apoptosis, details essential experimental protocols for its study, and presents visual diagrams of the core signaling cascades. Notably, a specific small molecule inhibitor designated "Pdcd4-IN-1" was not identified in a comprehensive review of the current scientific literature. Therefore, this guide focuses on the broader understanding of Pdcd4's function in apoptosis as elucidated through genetic and other molecular biology techniques.

Introduction: The Dichotomous Nature of Pdcd4 in Apoptosis

Programmed Cell Death 4 (Pdcd4) is a nuclear-cytoplasmic shuttling protein that primarily functions as a translational inhibitor.[1] It exerts its effect by binding to the eukaryotic initiation factor 4A (eIF4A), an RNA helicase essential for the unwinding of secondary structures in the 5' untranslated region (UTR) of mRNAs.[2] By inhibiting eIF4A, Pdcd4 selectively represses the translation of a subset of mRNAs, many of which encode proteins critical for cell growth, survival, and apoptosis.[3]

The role of Pdcd4 in apoptosis is complex and appears to be cell-type and stimulus-dependent. On one hand, overexpression of Pdcd4 has been shown to induce apoptosis in several cancer cell lines.[4] This pro-apoptotic function is attributed to its ability to:

-

Inhibit the translation of anti-apoptotic proteins: Pdcd4 can directly bind to the internal ribosome entry site (IRES) of mRNAs encoding anti-apoptotic proteins such as X-linked inhibitor of apoptosis (XIAP) and B-cell lymphoma-extra large (Bcl-xL), thereby preventing their synthesis.[3]

-

Promote the expression of pro-apoptotic proteins: Overexpression of Pdcd4 can lead to the activation of the pro-apoptotic protein BAX, resulting in the release of cytochrome c from the mitochondria and subsequent activation of the caspase cascade.

Conversely, some studies have demonstrated an anti-apoptotic role for Pdcd4. Loss of Pdcd4 has been shown to induce apoptosis by promoting the translation of procaspase-3 mRNA, leading to its activation and the cleavage of poly(ADP-ribose) polymerase (PARP). This suggests that in certain contexts, Pdcd4 may act to restrain the apoptotic machinery.

Key Signaling Pathways Modulated by Pdcd4

Pdcd4 is a central node in several signaling pathways that are critical for cell fate decisions, including apoptosis.

The PI3K/Akt/mTOR Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a major pro-survival signaling cascade. Upon activation by growth factors, Akt phosphorylates and activates S6 kinase 1 (S6K1), which in turn phosphorylates Pdcd4. This phosphorylation event targets Pdcd4 for ubiquitination by the E3 ubiquitin ligase β-TrCP and subsequent degradation by the proteasome. The degradation of Pdcd4 relieves its inhibitory effect on the translation of pro-survival and anti-apoptotic proteins, thereby promoting cell survival and inhibiting apoptosis.

References

- 1. Development of a High-Throughput Cell-Based Reporter Assay to Identify Stabilizers of Tumor Suppressor Pdcd4 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - JP [thermofisher.com]

- 4. mdpi.com [mdpi.com]

Investigating Programmed Cell Death 4 (Pdcd4) as a Target for Novel Research Tools: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: While a specific small molecule inhibitor termed "Pdcd4-IN-1" is not documented in current scientific literature, the protein Programmed Cell Death 4 (Pdcd4) represents a compelling and innovative target for the development of new research tools and potential therapeutics. This technical guide provides an in-depth overview of Pdcd4, its mechanism of action, its role in critical signaling pathways, and detailed experimental protocols for its investigation. The information herein is designed to empower researchers to explore the novel therapeutic potential of targeting Pdcd4.

Pdcd4 is a well-established tumor suppressor that is frequently downregulated in various cancers. Its primary function is the inhibition of protein translation, a critical process in cell growth and proliferation. By understanding the intricacies of Pdcd4 function and regulation, researchers can develop novel strategies to modulate its activity for therapeutic benefit.

Mechanism of Action: Pdcd4-Mediated Translational Repression

Pdcd4 exerts its tumor-suppressive functions primarily by inhibiting the initiation phase of protein translation. This is achieved through its direct interaction with the eukaryotic translation initiation factor 4A (eIF4A), an ATP-dependent RNA helicase. The binding of Pdcd4 to eIF4A prevents the unwinding of complex secondary structures in the 5' untranslated regions (5'-UTRs) of certain mRNAs, thereby stalling the assembly of the translation initiation complex and repressing the synthesis of proteins that are critical for tumor progression.[1][2][3]

The Pdcd4 protein contains two MA3 domains which are responsible for binding to eIF4A and displacing it from the eIF4F complex.[1] This competitive binding is a key aspect of its inhibitory function.

Key Signaling Pathways Involving Pdcd4

Pdcd4 is a central node in several signaling pathways that are crucial for cell fate decisions, including proliferation, apoptosis, and invasion. Its expression and activity are tightly regulated by upstream signals, and in turn, it modulates downstream effector pathways.

PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is a major driver of cell growth and survival. Akt and S6K1, downstream effectors of this pathway, can phosphorylate Pdcd4, leading to its ubiquitination and subsequent degradation by the proteasome.[4] This degradation relieves the translational block, promoting cell proliferation. Therefore, inhibitors of this pathway can lead to the stabilization and accumulation of Pdcd4.

JNK/AP-1 Pathway

Pdcd4 is a known inhibitor of the transcription factor AP-1. It can suppress the activation of c-Jun, a key component of AP-1, by inhibiting the JNK signaling pathway. This is achieved, at least in part, by downregulating the expression of MAP4K1, an upstream kinase in the JNK cascade.

Quantitative Data for Pdcd4-Related Research

While no specific inhibitors for Pdcd4 are widely reported, studies on related pathways and molecules provide quantitative insights that are valuable for designing experiments targeting Pdcd4.

| Parameter | Value | Context | Reference |

| IC50 of Rapamycin | < 0.1 nM | Inhibition of TPA-induced Pdcd4 degradation in a luciferase reporter assay. | |

| IC50 of LY294002 | 2 µM | Inhibition of TPA-induced Pdcd4 degradation in a luciferase reporter assay. | |

| Translational Inhibition | 50% at 250 nM | Purified Pdcd4 inhibiting in vitro translation in HEK293T cell lysates. | |

| eIF4A Binding Stoichiometry | 1:2 | One molecule of Pdcd4 binds to two molecules of eIF4A. | |

| Cell Viability Reduction | 1.44-fold decrease | Overexpression of Pdcd4 in normal human mesenchymal stem cells after 72h. | |

| Cell Viability Increase | 1.65-fold increase | Knockdown of Pdcd4 in osteoporotic human mesenchymal stem cells after 72h. |

Key Experimental Protocols for Investigating Pdcd4

Studying the function and regulation of Pdcd4 involves a variety of molecular and cellular biology techniques. Below are detailed protocols for some of the most common assays.

Western Blotting for Pdcd4 Protein Expression

Western blotting is used to detect and quantify the levels of Pdcd4 protein in cell or tissue lysates.

Protocol:

-

Protein Extraction: Lyse cells or tissues in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE: Separate 20-40 µg of protein per lane on a 10% SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat milk or BSA in TBST.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody against Pdcd4 (e.g., rabbit anti-Pdcd4, 1:5000 dilution) overnight at 4°C.

-

Washing: Wash the membrane three times for 10 minutes each with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG, 1:50,000 dilution) for 1 hour at room temperature.

-

Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: Quantify the band intensity using densitometry software and normalize to a loading control like β-actin or GAPDH.

References

- 1. PDCD4 inhibits translation initiation by binding to eIF4A using both its MA3 domains - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Programmed cell death 4 mechanism of action: The model to be updated? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. PDCD4 inhibits translation initiation by binding to eIF4A using both its MA3 domains - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Methodological & Application

Modulating the Tumor Suppressor Pdcd4 in Cell Culture: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Programmed Cell Death 4 (Pdcd4) is a crucial tumor suppressor protein that is frequently downregulated in various cancers, correlating with tumor progression and resistance to therapy. Pdcd4 exerts its anti-cancer effects primarily by inhibiting protein translation. It binds to the eukaryotic translation initiation factor 4A (eIF4A), an RNA helicase, thereby preventing the translation of mRNAs with complex 5' untranslated regions, which often encode proteins involved in cell proliferation, survival, and invasion. Given its role in suppressing tumorigenesis, strategies to restore or enhance Pdcd4 function are of significant interest in cancer research and drug development.

This document provides detailed application notes and protocols for the experimental modulation of Pdcd4 in a cell culture setting. While the term "Pdcd4-IN-1" does not correspond to a known specific inhibitor, this guide will focus on methods to increase Pdcd4's activity, either through genetic overexpression or through treatment with compounds known to upregulate its expression. These protocols are intended to guide researchers in studying the functional consequences of increased Pdcd4 activity on cancer cell phenotypes such as proliferation, apoptosis, and chemosensitivity.

Application Notes

Mechanism of Action of Pdcd4

Pdcd4 is a key regulator of cap-dependent translation. Its two MA-3 domains bind to eIF4A, preventing it from joining the eIF4F complex and inhibiting its helicase activity. This leads to a selective suppression of the translation of mRNAs that are highly dependent on eIF4A for unwinding their secondary structures. Downstream, this inhibition affects multiple signaling pathways critical for cancer progression. For instance, reduced translation of proteins like c-Myc, Cyclin D1, and Snail can lead to decreased cell proliferation and invasion. Furthermore, Pdcd4 can promote apoptosis by upregulating pro-apoptotic proteins and sensitizes cancer cells to various chemotherapeutic agents.

The expression and stability of Pdcd4 are tightly regulated. It is a target of the PI3K/Akt/mTOR signaling pathway; activation of this pathway leads to the phosphorylation of Pdcd4 by S6K1, marking it for ubiquitination and proteasomal degradation. Additionally, Pdcd4 expression is post-transcriptionally repressed by microRNA-21 (miR-21), which is a well-known oncomiR. Therefore, inhibiting the PI3K/Akt/mTOR pathway or miR-21 can lead to an increase in cellular Pdcd4 levels.

Methods to Increase Pdcd4 Function

Two primary approaches can be employed in cell culture to study the effects of increased Pdcd4 function:

-

Genetic Overexpression: Transient or stable transfection of a Pdcd4 expression vector is a direct method to elevate Pdcd4 protein levels in cancer cell lines that have low endogenous expression. This allows for a clear investigation of the downstream cellular effects directly attributable to Pdcd4.

-

Pharmacological Modulation: Several compounds have been shown to increase Pdcd4 expression or stability. This can occur through various mechanisms, such as inhibiting upstream signaling pathways that promote its degradation or by affecting its transcription. This approach is particularly relevant for preclinical studies aiming to identify potential therapeutic strategies.

Data Presentation: Effects of Pdcd4 Modulation

The following tables summarize quantitative data from various studies on the effects of modulating Pdcd4 levels in different cancer cell lines.

Table 1: Effects of Pharmacological Agents on Pdcd4 Expression and Cell Viability

| Compound | Cell Line | Concentration | Treatment Duration | Effect on Pdcd4 Protein | Effect on Cell Viability/Apoptosis | Reference |

| TGF-β1 | Huh7 (Hepatocellular Carcinoma) | Not Specified | Not Specified | Increased Expression | Increased Apoptosis | [1] |

| Rapamycin | TOSI reporter cells | 5 µM | Not Specified | Increased Expression | Induces Autophagy | [2] |

| Fulvestrant (ICI 182,780) | T-47D (Breast Cancer) | Not Specified | Not Specified | Increased Expression | Not Specified | [3] |

| Shikonin | HCT-116 & HCT-15 (Colorectal Cancer) | 0, 0.5, 1, 1.5 µM | 24 hours | Not Directly Measured | Dose-dependent increase in apoptosis | [4] |

| Shikonin | CAKI-2 & A-498 (Renal Cancer) | 5 µM | 48 hours | Not Directly Measured | Increased caspase-3/7 activity | [5] |

Table 2: Effects of Pdcd4 Overexpression on Cellular Phenotypes

| Cell Line | Transfection Method | Phenotype Assessed | Observed Effect | Reference |

| A549 & H460 (Lung Cancer) | Stable Transfection | Cell Proliferation | Inhibition | |

| A549 & H460 (Lung Cancer) | Stable Transfection | Apoptosis | Induction | |

| SKOV3 (Ovarian Cancer) | Stable Transfection | Cisplatin Sensitivity | Increased | |

| HT-29 (Colorectal Cancer) | Transient Transfection | Paclitaxel (Taxol) Sensitivity | Increased Apoptosis | |

| HeLa (Cervical Cancer) | Stable shRNA Knockdown | p53 Protein Levels | Increased |

Visualizations: Pathways and Workflows

Caption: The Pdcd4 signaling pathway, illustrating its negative regulation by PI3K/AKT/mTOR signaling and miR-21, and its tumor-suppressive function through the inhibition of eIF4A-mediated translation.

Caption: A general experimental workflow for investigating the functional consequences of Pdcd4 overexpression in cancer cells.

Caption: Logical flow from experimental modulation of Pdcd4 to its molecular mechanism and resulting anti-cancer cellular phenotypes.

Experimental Protocols

Protocol 1: Transient Overexpression of Pdcd4 in Adherent Cancer Cells

This protocol describes the transient transfection of a Pdcd4 expression plasmid into adherent cancer cells using a lipid-based transfection reagent.

Materials:

-

Cancer cell line of interest (e.g., HeLa, A549, MCF-7)

-

Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)

-

Pdcd4 expression plasmid (with a suitable selection marker or reporter if needed)

-

Empty vector plasmid (for negative control)

-

Lipid-based transfection reagent (e.g., Lipofectamine™ 3000)

-

Serum-free medium (e.g., Opti-MEM™)

-

6-well tissue culture plates

-

Sterile microcentrifuge tubes

Procedure:

-

Cell Seeding: The day before transfection, seed cells in a 6-well plate at a density that will result in 70-90% confluency at the time of transfection. For example, seed 2.5 x 10^5 cells per well.

-

Preparation of DNA-Lipid Complexes (per well): a. In a sterile microcentrifuge tube, dilute 2.5 µg of plasmid DNA (either Pdcd4 expression vector or empty vector) into 125 µL of serum-free medium. b. In a separate sterile microcentrifuge tube, dilute 5 µL of the lipid-based transfection reagent into 125 µL of serum-free medium. Mix gently and incubate for 5 minutes at room temperature. c. Combine the diluted DNA and the diluted lipid reagent. Mix gently and incubate for 15-20 minutes at room temperature to allow for complex formation.

-

Transfection: a. Gently add the 250 µL of DNA-lipid complex mixture dropwise to each well. b. Gently rock the plate to ensure even distribution. c. Incubate the cells at 37°C in a CO2 incubator.

-

Post-Transfection: a. After 4-6 hours of incubation, the medium can be replaced with fresh complete growth medium if toxicity is a concern for the specific cell line. b. Continue to incubate the cells for 24-48 hours before harvesting for downstream analysis (e.g., Western blotting, apoptosis assay).

Protocol 2: Western Blotting for Pdcd4 Detection

This protocol outlines the detection of Pdcd4 protein levels by Western blotting following experimental manipulation.

Materials:

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels (e.g., 10% polyacrylamide)

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibody: Rabbit anti-Pdcd4 antibody

-

Secondary antibody: HRP-conjugated anti-rabbit IgG

-

Loading control antibody (e.g., anti-β-actin or anti-GAPDH)

-

TBST (Tris-buffered saline with 0.1% Tween-20)

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Protein Extraction: a. Wash cells with ice-cold PBS and lyse them with ice-cold lysis buffer. b. Scrape the cells and transfer the lysate to a microcentrifuge tube. c. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris. d. Transfer the supernatant (protein extract) to a new tube.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

Sample Preparation: Mix 20-40 µg of protein from each sample with Laemmli sample buffer and boil at 95-100°C for 5 minutes.

-

SDS-PAGE: Load the samples onto an SDS-PAGE gel and run the electrophoresis until the dye front reaches the bottom of the gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation.

-

Primary Antibody Incubation: Incubate the membrane with the primary anti-Pdcd4 antibody (diluted in blocking buffer as per manufacturer's recommendation) overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane three times for 10 minutes each with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

-

Washing: Repeat the washing step as in step 8.

-

Detection: a. Incubate the membrane with ECL substrate according to the manufacturer's instructions. b. Capture the chemiluminescent signal using an imaging system.

-

Stripping and Re-probing (Optional): The membrane can be stripped and re-probed with a loading control antibody to ensure equal protein loading.

Protocol 3: Cell Viability Assessment using MTT Assay

This colorimetric assay measures cell metabolic activity as an indicator of cell viability.

Materials:

-

Cells treated as required (e.g., post-transfection or drug treatment)

-

96-well tissue culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

Multi-well spectrophotometer (plate reader)

Procedure:

-

Cell Seeding and Treatment: a. Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. b. Incubate overnight to allow for cell attachment. c. Treat the cells with the desired compound or perform transfection as described in Protocol 1. Include appropriate controls. d. Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

-

MTT Incubation: a. Add 10 µL of MTT solution to each well. b. Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.

-

Formazan Solubilization: a. Carefully remove the medium from each well. b. Add 100 µL of DMSO to each well to dissolve the formazan crystals. c. Place the plate on a shaker for 10-15 minutes to ensure complete solubilization.

-

Absorbance Measurement: a. Read the absorbance at 570 nm using a plate reader. b. Calculate cell viability as a percentage of the control (untreated or empty vector) cells.

Protocol 4: Apoptosis Analysis by Annexin V/PI Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

Cells treated as required

-

Annexin V-FITC/PI Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Ice-cold PBS

-

Flow cytometer

Procedure:

-

Cell Harvesting: a. Harvest both adherent and floating cells from your culture vessel. For adherent cells, use gentle trypsinization. b. Combine all cells and centrifuge at 300 x g for 5 minutes.

-

Cell Washing: a. Discard the supernatant and wash the cell pellet twice with ice-cold PBS. b. Resuspend the cells in 1X Binding Buffer.

-

Cell Staining: a. Count the cells and adjust the concentration to 1 x 10^6 cells/mL in 1X Binding Buffer. b. Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. c. Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension. d. Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Flow Cytometry Analysis: a. Add 400 µL of 1X Binding Buffer to each tube. b. Analyze the samples by flow cytometry within 1 hour. c. Interpretation:

- Annexin V-negative / PI-negative: Live cells

- Annexin V-positive / PI-negative: Early apoptotic cells

- Annexin V-positive / PI-positive: Late apoptotic/necrotic cells

- Annexin V-negative / PI-positive: Necrotic cells

References

- 1. Involvement of programmed cell death 4 in transforming growth factor-beta1-induced apoptosis in human hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. PDCD4 as a marker of mTOR pathway activation and therapeutic target in mycobacterial infections - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Dissecting the Roles of PDCD4 in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Shikonin induced Apoptosis Mediated by Endoplasmic Reticulum Stress in Colorectal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

Application Notes and Protocols for In Vivo Modulation of Pdcd4

A Note to Researchers: As of the latest literature review, a specific small molecule inhibitor designated "Pdcd4-IN-1" is not described in publicly available scientific databases. Therefore, these application notes and protocols focus on established in vivo methods for studying the function of Programmed cell death 4 (Pdcd4) through genetic modulation (overexpression or knockdown/knockout). The principles and methodologies outlined here provide a framework for investigating the in vivo effects of altering Pdcd4 activity.

Introduction

Programmed cell death 4 (Pdcd4) is a tumor suppressor protein that plays a crucial role in regulating cell proliferation, apoptosis, and invasion.[1][2] Its expression is frequently downregulated in various cancers, and this loss is associated with tumor progression and poor prognosis.[1][2][3] Pdcd4 exerts its function primarily by inhibiting protein translation through its interaction with the eukaryotic initiation factor 4A (eIF4A). In vivo studies are critical for understanding the systemic effects of Pdcd4 modulation on tumor growth, metastasis, and response to therapies. This document provides an overview of common in vivo models and a generalized protocol for studying Pdcd4 function in a cancer context.

In Vivo Models for Pdcd4 Functional Studies

A variety of in vivo models have been utilized to investigate the role of Pdcd4. The choice of model depends on the specific research question.

| Model Type | Description | Key Findings | References |

| Pdcd4 Knockout Mice | Mice with a targeted deletion of the Pdcd4 gene. | Increased susceptibility to carcinogen-induced tumors. Development of spontaneous lymphomas with age. Resistance to certain inflammatory diseases. | |

| Pdcd4 Transgenic Mice | Mice engineered to overexpress Pdcd4, often in a tissue-specific manner. | Reduced susceptibility to skin tumorigenesis and tumor progression. | |

| Xenograft Models (Overexpression) | Immunocompromised mice subcutaneously or orthotopically implanted with cancer cells engineered to overexpress Pdcd4. | Suppression of tumor growth and tumorigenesis. Enhanced sensitivity to chemotherapeutic agents like cisplatin. | |

| Xenograft Models (Knockdown/shRNA) | Immunocompromised mice implanted with cancer cells where Pdcd4 expression is stably silenced using shRNA. | Promotion of tumor growth and metastasis. Increased resistance to chemotherapeutics like paclitaxel. | |

| siRNA Delivery Models | Systemic or local administration of siRNA targeting Pdcd4 to study acute effects of its downregulation. | Can be used to study the immediate impact on tumor biology or other physiological processes. |

Signaling Pathways Involving Pdcd4

Pdcd4 is a nexus for multiple signaling pathways that are critical in cancer progression. Below are diagrams illustrating key regulatory networks.

Caption: Pdcd4 inhibits protein synthesis by binding to eIF4A.

Caption: Pdcd4 suppresses the JNK/AP-1 signaling pathway.

Experimental Protocol: Orthotopic Colon Cancer Model to Study Pdcd4 Function

This protocol describes the orthotopic implantation of colon cancer cells with modulated Pdcd4 expression into the cecal wall of nude mice. This model allows for the study of tumor growth and metastasis in a physiologically relevant microenvironment.

4.1. Materials

-

Human colon cancer cell line (e.g., GEO, HT-29) stably transfected with:

-

Pdcd4 overexpression plasmid (or empty vector control)

-

shRNA targeting Pdcd4 (or non-targeting shRNA control)

-

-

Culture medium (e.g., DMEM with 10% FBS)

-

Trypsin-EDTA

-

Phosphate-buffered saline (PBS)

-

Matrigel

-

6-8 week old female athymic nude mice

-

Anesthetic (e.g., Avertin or ketamine/xylazine)

-

Surgical instruments (scissors, forceps, wound clips)

-

30-gauge needle and syringe

-

Buprenorphine for analgesia

-

Betadine and 70% ethanol

4.2. Cell Preparation

-

Culture the selected colon cancer cells under standard conditions.

-

On the day of surgery, harvest cells that are in the logarithmic growth phase (approximately 80% confluent).

-

Wash the cells with PBS and detach them using trypsin.

-

Neutralize trypsin with culture medium, and centrifuge the cells at 200 x g for 5 minutes.

-

Wash the cell pellet three times with sterile, ice-cold PBS.

-

Resuspend the cells in a 1:1 mixture of ice-cold PBS and Matrigel to a final concentration of 1 x 107 cells/mL.

-

Keep the cell suspension on ice until injection.

4.3. Surgical Procedure

-

Anesthetize the mouse via intraperitoneal injection of the chosen anesthetic. Confirm full anesthesia by lack of a pedal reflex.

-

Administer pre-operative analgesia (e.g., buprenorphine, 0.1 mg/kg, subcutaneously).

-

Place the mouse in a supine position on a sterile field. Apply ophthalmic ointment to the eyes.

-

Depilate the abdominal area and sterilize the skin with alternating scrubs of Betadine and 70% ethanol.

-

Make a 1 cm midline incision through the skin and peritoneum in the lower abdomen.

-

Gently exteriorize the cecum using sterile forceps. Keep the tissue moist with sterile saline.

-

Using a 30-gauge needle, slowly inject 50 µL of the cell suspension (containing 0.5 million cells) into the cecal wall. A successful injection will be visible as a small bleb.

-

Carefully return the cecum to the abdominal cavity.

-

Close the peritoneal wall with sutures and the skin with wound clips.

-

Monitor the animal during recovery on a warming pad until it is fully ambulatory.

4.4. Post-Operative Care and Monitoring

-

Provide post-operative analgesia as required.

-

Monitor the mice daily for signs of distress, infection, or tumor-related morbidity.

-

Monitor tumor growth using non-invasive imaging (if cells are luciferase-tagged) or by palpation.

-

Sacrifice mice at a predetermined endpoint (e.g., tumor size limit, signs of significant morbidity, or a specific time point).

-

At necropsy, carefully dissect the primary tumor and potential metastatic sites (e.g., liver, lymph nodes).

-

Tissues can be weighed, imaged, and processed for histological analysis (H&E staining, immunohistochemistry) or molecular analysis (Western blot, qPCR).

Caption: General workflow for an in vivo orthotopic cancer model.

Conclusion

The study of Pdcd4 in vivo is essential for validating its role as a tumor suppressor and for exploring its potential as a therapeutic target. While a specific inhibitor "this compound" remains uncharacterized, the use of genetic models provides robust platforms to dissect its function. The protocols and information provided herein offer a guide for researchers to design and execute in vivo experiments aimed at understanding the complex biology of Pdcd4.

References

Pdcd4-IN-1 solubility and preparation for experiments

For Researchers, Scientists, and Drug Development Professionals

Introduction

Programmed cell death 4 (Pdcd4) is a well-documented tumor suppressor protein that plays a crucial role in regulating cell proliferation, transformation, and invasion. It primarily functions by inhibiting protein translation through its interaction with the eukaryotic initiation factor 4A (eIF4A). The downregulation of Pdcd4 is observed in numerous cancers and is often associated with tumor progression and drug resistance. Pdcd4-IN-1 is a potent inhibitor of Pdcd4 with a binding affinity (Kd) of 350 nM. By inhibiting Pdcd4, this compound can modulate various signaling pathways, making it a valuable tool for cancer research and drug development.

These application notes provide detailed information on the solubility, preparation, and experimental use of this compound for both in vitro and in vivo studies.

Physicochemical and Solubility Data

A comprehensive understanding of the physicochemical properties and solubility of this compound is essential for its effective use in experimental settings.

| Property | Value |

| Molecular Formula | C₁₂H₉BrClN₃O |

| Molecular Weight | 326.58 g/mol |

| Binding Affinity (Kd) | 350 nM |

| Appearance | Solid |

| Primary Solvent | Dimethyl sulfoxide (DMSO) |

| Solubility in DMSO | ~250 mg/mL (~765.51 mM) |

| Storage (Powder) | -20°C for 3 years; 4°C for 2 years |

| Storage (DMSO Stock) | -80°C for 6 months; -20°C for 1 month |

Table 1: Physicochemical and Storage Information for this compound.

| Solvent | Solubility/Formulation Notes |

| DMSO | Highly soluble. Recommended for preparing high-concentration stock solutions. |

| Cell Culture Medium | This compound has low aqueous solubility. Direct dissolution in aqueous media is not recommended. Dilute from a DMSO stock solution. The final DMSO concentration in cell culture should be kept low (ideally ≤ 0.1%, and not exceeding 0.5%) to avoid solvent-induced cytotoxicity.[1] |

| In Vivo Formulations | Requires a vehicle suitable for poorly water-soluble compounds. Common formulations include: • 10% DMSO, 40% PEG300, 5% Tween 80, 45% saline • DMSO and corn oil (specific ratios to be optimized) • 10% DMSO, 90% (20% SBE-β-CD in saline) |

Table 2: Solubility and Formulation Summary for this compound.

Signaling Pathways Modulated by Pdcd4

Pdcd4 is a key regulator of multiple signaling pathways implicated in cancer development and progression. As an inhibitor of Pdcd4, this compound is expected to influence these pathways.

Figure 1: Overview of Pdcd4-regulated signaling pathways. Pdcd4 is negatively regulated by the Akt/p70S6K pathway and, in turn, suppresses multiple downstream signaling cascades by inhibiting the translation initiation factor eIF4A.

Experimental Protocols

Preparation of this compound Stock Solution

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.

Figure 2: Workflow for preparing a 10 mM stock solution of this compound.

Materials:

-

This compound powder

-

Anhydrous, high-purity DMSO

-

Calibrated balance

-

Vortex mixer

-

Sonicator (optional)

-

Sterile microcentrifuge tubes

Procedure:

-

Calculate the required mass: To prepare a 10 mM stock solution, use the following formula: Mass (mg) = 10 mmol/L * 326.58 g/mol * Volume (L) Example: For 1 mL (0.001 L), you will need 3.27 mg of this compound.

-

Weigh the powder: Carefully weigh the calculated amount of this compound powder.

-

Add DMSO: Add the corresponding volume of anhydrous DMSO to the vial containing the powder.

-

Dissolve the compound: Vortex the solution thoroughly. If necessary, sonicate the vial or gently warm it in a 37°C water bath for 5-10 minutes to ensure complete dissolution. Visually inspect the solution to confirm that no particulates are present.

-

Aliquot and store: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).

In Vitro Cell-Based Assay Protocol

This protocol provides a general guideline for treating cultured cells with this compound. The optimal concentration and treatment duration should be determined empirically for each cell line and experimental setup.

Figure 3: General workflow for in vitro cell-based assays with this compound.

Materials:

-

10 mM this compound stock solution in DMSO

-

Complete cell culture medium

-

Cells of interest

-

Multi-well plates

-

Vehicle control (DMSO)

Procedure:

-

Prepare intermediate dilutions: It is recommended to perform serial dilutions of the 10 mM stock solution in DMSO first, before diluting into aqueous media, to prevent precipitation.

-

Prepare working solutions: On the day of the experiment, dilute the intermediate DMSO solutions into pre-warmed complete cell culture medium to achieve the desired final concentrations. The final concentration of DMSO in the medium should be consistent across all conditions, including the vehicle control, and should not exceed 0.5%, with ≤ 0.1% being ideal for most cell lines.[1] Example: To prepare a 10 µM working solution from a 10 mM stock, you can perform a 1:1000 dilution (e.g., add 1 µL of 10 mM stock to 1 mL of medium). This results in a final DMSO concentration of 0.1%.

-

Cell treatment: a. Seed cells in multi-well plates and allow them to adhere and reach the desired confluency. b. Remove the existing medium and replace it with the medium containing the appropriate concentrations of this compound or the vehicle control. c. Incubate the cells for the desired treatment period.

-

Downstream analysis: Following incubation, cells can be harvested for various downstream applications, such as Western blotting to assess protein expression in the Pdcd4 signaling pathways, proliferation assays (e.g., MTS or colony formation), or apoptosis assays (e.g., Annexin V staining).

In Vivo Formulation and Administration Protocol

This protocol provides a general method for preparing this compound for intraperitoneal (IP) injection in animal models. Note: This is a general guideline, and the specific formulation and dosage should be optimized for your animal model and experimental goals. All animal experiments must be conducted in accordance with approved institutional guidelines.

Figure 4: Step-by-step preparation of an in vivo formulation for this compound.

Example Formulation (10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline):

-